molecular formula C12H11NO3 B11925071 Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 96658-35-4

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B11925071
CAS No.: 96658-35-4
M. Wt: 217.22 g/mol
InChI Key: HERZGTHCKVCGSP-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound with the molecular formula C12H11NO3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane .

Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Properties

CAS No.

96658-35-4

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

benzyl 5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C12H11NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-7H,8-9H2

InChI Key

HERZGTHCKVCGSP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)N1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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